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A new wave of antifungal agents is poised to change the landscape of treating invasive fungal

infections, offering novel mechanisms of action and hope against resistant pathogens. This

guide provides a head-to-head comparison of four of the most promising agents that have

recently been approved or are in late-stage clinical development: Olorofim, Rezafungin,

Fosmanogepix, and Ibrexafungerp. We delve into their mechanisms of action, in-vitro activity,

clinical efficacy, and safety profiles, supported by experimental data and detailed

methodologies to inform research and drug development professionals.

Executive Summary
The four novel antifungal agents represent significant advancements in the fight against

invasive fungal diseases. Olorofim, a first-in-class orotomide, offers a unique mechanism of

action against difficult-to-treat molds. Rezafungin, a next-generation echinocandin, provides the

convenience of once-weekly dosing. Fosmanogepix, the prodrug of a novel Gwt1 inhibitor,

exhibits broad-spectrum activity against a wide range of yeasts and molds. Ibrexafungerp, a

first-in-class triterpenoid, is an oral glucan synthase inhibitor effective against various Candida

species. This guide will provide a detailed, data-driven comparison to aid in the evaluation and

potential application of these new therapies.

Mechanism of Action
A fundamental differentiator of these new agents is their distinct molecular targets within the

fungal cell.
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Olorofim: Belongs to the orotomide class and inhibits the enzyme dihydroorotate

dehydrogenase (DHODH), a key step in the pyrimidine biosynthesis pathway. This disruption

of DNA and RNA synthesis is fungicidal against many molds.[1][2]

Rezafungin: As an echinocandin, it non-competitively inhibits the 1,3-β-D-glucan synthase

enzyme complex, which is essential for the integrity of the fungal cell wall.[3] This action

leads to osmotic instability and cell death.

Fosmanogepix (Manogepix): This agent is the first to inhibit the fungal enzyme Gwt1

(glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwt1 is crucial for the

biosynthesis of GPI-anchored proteins, which are vital for cell wall integrity and virulence.

Ibrexafungerp: A triterpenoid that also inhibits the 1,3-β-D-glucan synthase enzyme, but at a

binding site distinct from that of the echinocandins. This difference may allow it to retain

activity against some echinocandin-resistant strains.

Olorofim

Rezafungin & Ibrexafungerp

Fosmanogepix (Manogepix)

Olorofim Dihydroorotate
Dehydrogenase

Inhibits Pyrimidine
Biosynthesis

Catalyzes DNA/RNA Synthesis

Rezafungin

β-(1,3)-D-Glucan
SynthaseInhibits (Echinocandin site)

β-(1,3)-D-Glucan
Synthesis

Catalyzes

Ibrexafungerp Inhibits (Triterpenoid site)

Fungal Cell Wall

Fosmanogepix Gwt1 EnzymeInhibits GPI-Anchor
Biosynthesis

Catalyzes Cell Wall Mannoproteins

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8150786/
https://pubmed.ncbi.nlm.nih.gov/41025311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8501344/
https://www.benchchem.com/product/b12406995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanisms of Action of New Antifungal Agents.

In-Vitro Activity
The in-vitro activity of these agents has been evaluated against a broad range of fungal

pathogens, including resistant isolates. The following tables summarize the Minimum Inhibitory

Concentration (MIC) data from various studies.

Activity against Candida Species

Organism
Olorofim MIC
(µg/mL)

Rezafungin
MIC (µg/mL)

Fosmanogepix
(Manogepix)
MIC (µg/mL)

Ibrexafungerp
MIC (µg/mL)

Candida albicans >2 ≤0.015 - 0.25 ≤0.002 - 0.06 0.03 - 2

Candida glabrata >2 ≤0.015 - 0.5 ≤0.008 - 0.125 0.06 - 4

Candida auris >2 ≤0.015 - 0.25 ≤0.002 - 0.03 0.06 - 2

Candida

parapsilosis
>2 ≤0.03 - 2 ≤0.002 - 0.06 0.03 - 1

Candida

tropicalis
>2 ≤0.015 - 0.25 ≤0.002 - 0.03 0.06 - 1

Candida krusei >2 ≤0.03 - 0.5 >32 0.25 - 4

Note: MIC ranges are compiled from multiple sources and may vary based on testing

methodology and specific isolates.

Activity against Aspergillus Species and Rare Molds
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Organism
Olorofim MIC
(µg/mL)

Rezafungin
MEC (µg/mL)

Fosmanogepix
(Manogepix)
MEC (µg/mL)

Ibrexafungerp
MEC (µg/mL)

Aspergillus

fumigatus
≤0.008 - 0.06 ≤0.015 - 0.125 ≤0.008 - 0.06 0.06 - 1

Aspergillus

flavus
0.015 - 0.125 ≤0.008 - 0.03 ≤0.008 - 0.06 0.125 - 1

Aspergillus niger 0.015 - 0.125 ≤0.008 - 0.03 ≤0.008 - 0.125 0.125 - 2

Aspergillus

terreus
0.015 - 0.06 ≤0.008 - 0.03 ≤0.008 - 0.06 0.125 - 1

Scedosporium

spp.
0.015 - 0.5 >8 ≤0.015 - 0.125 >8

Lomentospora

prolificans
0.03 - 1 >8 ≤0.015 - 0.25 >8

Fusarium spp. 0.03 - >2 >8 ≤0.015 - >8 >8

Note: For molds, Minimum Effective Concentration (MEC) is often reported for echinocandins

and other cell wall active agents, representing the lowest concentration that leads to the growth

of abnormal, compact hyphae.

Clinical Efficacy and Safety
Clinical trials have provided valuable data on the efficacy and safety of these new antifungal

agents in treating invasive fungal infections.

Olorofim
In a Phase 2b open-label study (NCT03583164) for patients with limited or no treatment

options, Olorofim demonstrated promising results.
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Endpoint (Day
42)

Overall (n=100)
Invasive
Aspergillosis
(n=53)

L. prolificans
(n=17)

Scedosporium
spp. (n=11)

Successful

Response
44% 47% 53% 55%

All-Cause

Mortality
14% 23% 6% 9%

Safety: Olorofim was generally well-tolerated. The most common treatment-related adverse

events were gastrointestinal intolerance (mild and self-limiting) and altered hepatic

biochemistry, which was manageable with dose adjustment or discontinuation in most cases.[4]

[5][6][7][8]

Rezafungin
The Phase 3 ReSTORE trial (NCT03667690) compared once-weekly Rezafungin to once-daily

caspofungin for candidemia and invasive candidiasis.

Endpoint Rezafungin (n=93)
Caspofungin
(n=94)

Treatment
Difference (95% CI)

Day 14 Global Cure

(EMA)
59.1% 60.6% -1.1% (-14.9 to 12.7)

Day 30 All-Cause

Mortality (FDA)
23.7% 21.3% 2.4% (-9.7 to 14.4)

Day 5 Mycological

Eradication
71.1% 50.0% 21.1% (-0.2 to 40.2)

Safety: The rates of adverse events and serious adverse events were similar between the

Rezafungin and caspofungin arms. Common treatment-emergent adverse events included

pyrexia, hypokalemia, pneumonia, and septic shock.[9][10][11][12][13]

Fosmanogepix

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4786614/
https://www.reddit.com/r/microbiology/comments/1h45ws6/timekill_assay_of_a_fumigatus/
https://www.researchgate.net/publication/284812071_Time-Kill_Kinetics_and_In_Vitro_Antifungal_Susceptibility_of_Non-fumigatus_Aspergillus_Species_Isolated_from_Patients_with_Ocular_Mycoses
https://scholars.uthscsa.edu/en/publications/a-mini-review-of-in-vitro-data-for-candida-species-including-c-au/
https://www.researchgate.net/publication/395994929_In_vitro_evaluation_of_olorofim_and_antifungal_combinations_against_Aspergillus_and_Candida_species
https://pmc.ncbi.nlm.nih.gov/articles/PMC10848775/
https://academic.oup.com/ofid/article/4/suppl_1/S73/4294976
https://www.mdpi.com/2309-608X/10/5/362
https://journals.asm.org/doi/10.1128/aac.00137-25
https://scholars.uthscsa.edu/en/publications/the-antifungal-pipeline-fosmanogepix-ibrexafungerp-olorofim-opelc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Phase 2 trial evaluated Fosmanogepix for the first-line treatment of candidemia in non-

neutropenic adults.

Endpoint Fosmanogepix (mITT, n=20)

Treatment Success at EOST 80% (16/20)

Day 30 Survival 85% (17/20)

Another Phase 2 study (AEGIS, NCT04240886) assessed Fosmanogepix in patients with

invasive mold diseases.

Endpoint (n=20) Result

Day 42 All-Cause Mortality 25%

DRC-Assessed Global Response Success 40%

Safety: Fosmanogepix was well-tolerated with no treatment-related serious adverse events or

discontinuations in the candidemia trial. In the invasive mold disease trial, the safety profile was

considered acceptable in high-risk patients.[14][15][16][17][18]

Ibrexafungerp
The VANISH 303 (NCT03734991) and VANISH 306 (NCT03987620) Phase 3 trials evaluated a

one-day oral regimen of Ibrexafungerp for vulvovaginal candidiasis (VVC).

Endpoint (Test of
Cure, Day 10-14)

Ibrexafungerp
(Pooled, n=376)

Placebo (Pooled,
n=182)

P-value

Clinical Cure 56.9% 35.7% <0.0001

Mycological

Eradication
54.0% 24.2% <0.0001

Overall Success 46.1% 28.4% 0.022 (VANISH 306)

Symptom Resolution

at Follow-up (Day 25)
66.8% 48.4% <0.0001
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Safety: Ibrexafungerp was generally well-tolerated. The most frequently reported adverse

events were gastrointestinal in nature, primarily mild to moderate diarrhea and nausea.[2][3]

[19][20]

Experimental Protocols
In-Vitro Susceptibility Testing: Broth Microdilution
The in-vitro activity of these antifungal agents is primarily determined using the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI) document M38-A2 for molds and M27-A3/S4 for yeasts.
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Figure 2: Generalized Broth Microdilution Workflow.

Key Methodological Steps:

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For molds,

conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). For

yeasts, colonies are suspended in sterile saline. The suspension is adjusted to a specific

turbidity, typically a 0.5 McFarland standard, and then further diluted in RPMI 1640 medium
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to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL for

molds and 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts.[1]

Antifungal Agent Dilution: The antifungal agents are prepared in 2-fold serial dilutions in 96-

well microtiter plates.

Incubation: The inoculated plates are incubated at 35°C. Incubation times vary depending on

the fungus, typically 24-48 hours for yeasts and 48-96 hours for molds.

Endpoint Determination:

MIC (Minimum Inhibitory Concentration): For yeasts and for azoles and polyenes against

molds, the MIC is the lowest drug concentration that causes a significant reduction in

growth (typically ≥50% or ≥90% inhibition) compared to the growth control.

MEC (Minimum Effective Concentration): For echinocandins and other cell wall active

agents against molds, the MEC is the lowest drug concentration at which short, stubby,

and highly branched hyphae are observed.

In-Vivo Efficacy Testing: Murine Model of Invasive
Aspergillosis
Murine models are crucial for evaluating the in-vivo efficacy of new antifungal agents against

invasive aspergillosis.
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Figure 3: Typical Workflow for a Murine Model of Invasive Aspergillosis.

Key Methodological Steps:

Animal Model: Typically, male or female mice of a specific strain (e.g., BALB/c, C57BL/6) are

used.

Immunosuppression: To render the mice susceptible to infection, they are

immunosuppressed using agents such as cyclophosphamide (e.g., 150-250 mg/kg

intraperitoneally) and/or cortisone acetate (e.g., 200-250 mg/kg subcutaneously)

administered a few days before infection.

Infection: Mice are infected intranasally or via inhalation with a suspension of Aspergillus

fumigatus conidia.
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Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection

and administered for a defined period.

Endpoints: Efficacy is assessed by monitoring survival, and by quantifying the fungal burden

in target organs (e.g., lungs, kidneys) through colony-forming unit (CFU) counts or

quantitative PCR at the end of the study.

Conclusion and Future Perspectives
The emergence of Olorofim, Rezafungin, Fosmanogepix, and Ibrexafungerp marks a pivotal

moment in antifungal therapy. Their diverse mechanisms of action and spectra of activity offer

new strategies for managing invasive fungal infections, particularly those caused by resistant

pathogens. Olorofim's unique target provides a much-needed option for difficult-to-treat molds.

Rezafungin's pharmacokinetic profile improves convenience and may enhance patient

adherence. Fosmanogepix's broad-spectrum activity and oral formulation make it a versatile

agent. Ibrexafungerp provides a new oral treatment option for Candida infections, including

those with reduced susceptibility to azoles.

As these agents move further into clinical practice, ongoing research will be crucial to fully

understand their optimal use, potential for combination therapy, and the development of any

resistance. The data presented in this guide provides a foundational comparison to aid

researchers and clinicians in navigating this new era of antifungal therapeutics. The continued

development of novel agents with diverse mechanisms of action remains a critical priority in the

global fight against life-threatening fungal diseases.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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